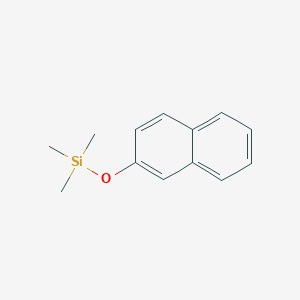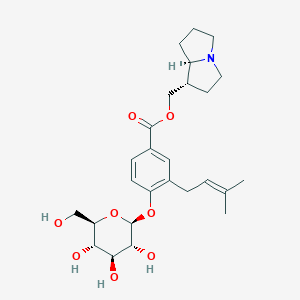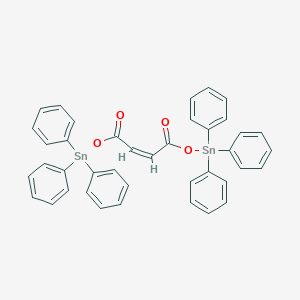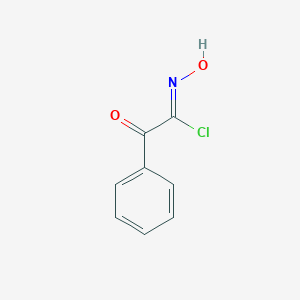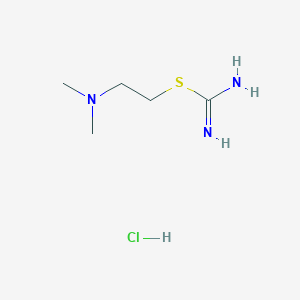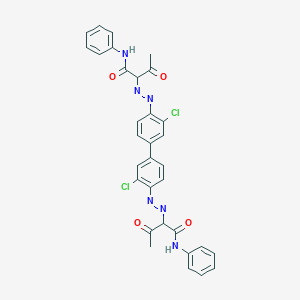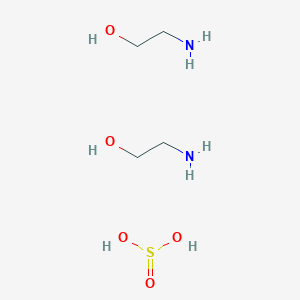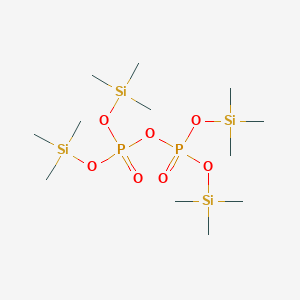
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate is a chemical compound that is commonly used in scientific research. It is a versatile reagent that can be used in a variety of applications, such as in the synthesis of organic compounds and in the analysis of biological samples.
Mécanisme D'action
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate acts as a phosphorylating agent, which means that it can transfer a phosphate group to other molecules. This can lead to the formation of new compounds or modifications of existing compounds.
Effets Biochimiques Et Physiologiques
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as alkaline phosphatase and phosphodiesterase. It can also affect the metabolism of nucleosides and nucleotides, which can have implications for DNA and RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate is its versatility in a variety of scientific research applications. It is also relatively easy to synthesize. However, one limitation is that it can be toxic and should be handled with care.
Orientations Futures
There are several future directions for research on bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate. One direction is to explore its potential as a phosphorylating agent in the synthesis of new organic compounds. Another direction is to investigate its effects on nucleoside and nucleotide metabolism in more detail. Additionally, research could be conducted on the potential toxicity of bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate and ways to mitigate this toxicity.
Méthodes De Synthèse
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate can be synthesized through a two-step process. The first step involves the reaction of trimethylsilyl chloride with triethylphosphite to form bis(trimethylsilyloxy)phosphoryl chloride. The second step involves the reaction of bis(trimethylsilyloxy)phosphoryl chloride with trimethylsilyl alcohol to form bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate.
Applications De Recherche Scientifique
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate has a wide range of scientific research applications. It can be used in the synthesis of organic compounds, such as phosphonates, phosphates, and nucleoside analogs. It can also be used in the analysis of biological samples, such as in the determination of nucleosides and nucleotides in biological fluids.
Propriétés
Numéro CAS |
18395-45-4 |
|---|---|
Nom du produit |
Bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate |
Formule moléculaire |
C12H36O7P2Si4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
bis(trimethylsilyloxy)phosphoryl bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C12H36O7P2Si4/c1-22(2,3)16-20(13,17-23(4,5)6)15-21(14,18-24(7,8)9)19-25(10,11)12/h1-12H3 |
Clé InChI |
JDZAIGYGOBAGGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OP(=O)(O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
Diphosphoric acid tetrakis(trimethylsilyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



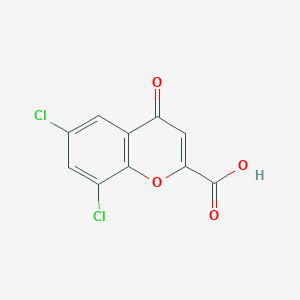

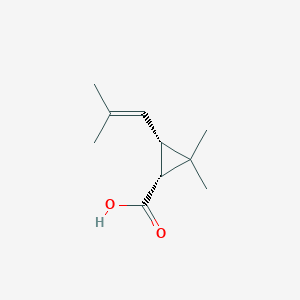
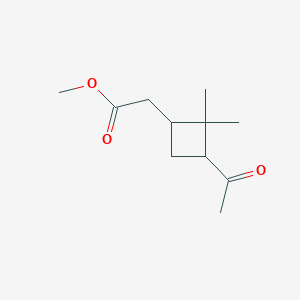
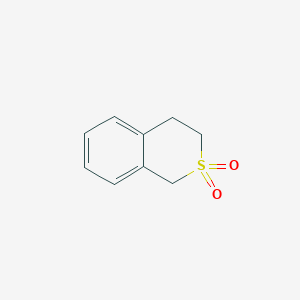
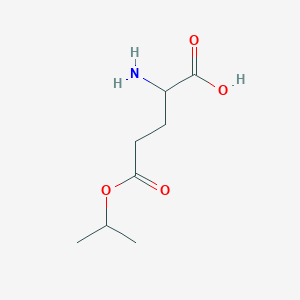
![Methyl iodide, [14C]](/img/structure/B100923.png)
